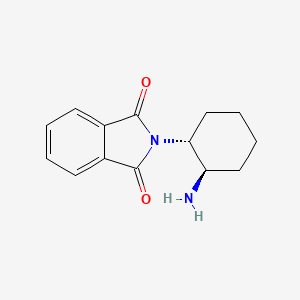
3-Amino-6-methylpyrazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-methylpyrazine-2-thiol: is a heterocyclic compound containing nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylpyrazine-2-thiol typically involves the reaction of 2-chloro-3-methylpyrazine with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Amino-6-methylpyrazine-2-thiol can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thiol group to a sulfide or thiolate anion. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The amino and thiol groups in this compound can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides or anhydrides, while the thiol group can be alkylated using alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acyl chlorides, anhydrides, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Sulfides, thiolate anions.
Substitution: Acylated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Amino-6-methylpyrazine-2-thiol is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of 3-Amino-6-methylpyrazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 3-Amino-6-bromopyrazine-2-carboxylate
- 3-Amino-6-methylpyrazine-2-carboxylate
- 3-Amino-6-methylpyrazine-2-sulfonamide
Comparison: 3-Amino-6-methylpyrazine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a broader range of chemical reactions and potential applications. For instance, the thiol group allows for the formation of disulfide bonds, which is not possible with carboxylate or sulfonamide derivatives.
Propriétés
Numéro CAS |
43029-07-8 |
|---|---|
Formule moléculaire |
C5H7N3S |
Poids moléculaire |
141.20 g/mol |
Nom IUPAC |
3-amino-6-methyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) |
Clé InChI |
QLCUARYDCAKTCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=S)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)

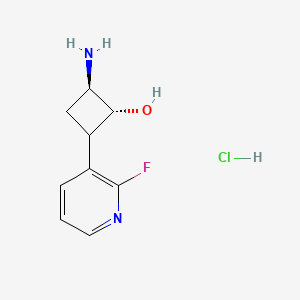
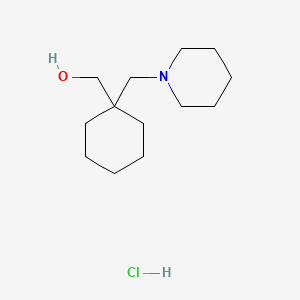
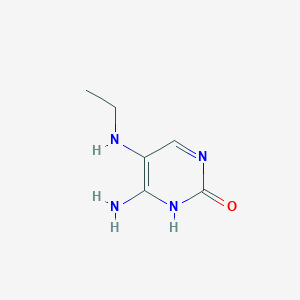
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)

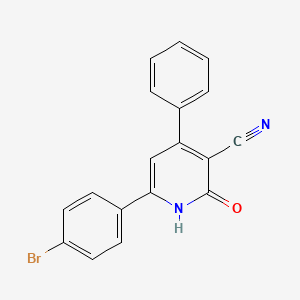
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
